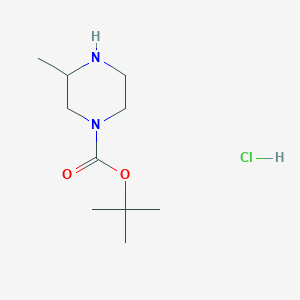

1-Boc-3-Methylpiperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Boc-3-Methylpiperazine hydrochloride is a chemical compound with the CAS Number: 1353006-46-8 . It has a molecular weight of 236.74 and its IUPAC name is tert-butyl (3S)-3-methyl-1-piperazinecarboxylate hydrochloride .

Synthesis Analysis

The synthesis of piperazines, such as 1-Boc-3-Methylpiperazine hydrochloride, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Boc-3-Methylpiperazine hydrochloride can be represented by the InChI code: 1S/C10H20N2O2.ClH/c1-8-7-12 (6-5-11-8)9 (13)14-10 (2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m0./s1 . The molecular formula is C10H21ClN2O2 .Physical And Chemical Properties Analysis

1-Boc-3-Methylpiperazine hydrochloride is a solid at room temperature . It has a density of 1.0±0.1 g/cm^3 , a boiling point of 268.7±15.0 °C at 760 mmHg , and a molar refractivity of 54.9±0.3 cm^3 .Scientific Research Applications

Synthesis of CCR5 Antagonists

1-Boc-3-Methylpiperazine hydrochloride: is utilized in the synthesis of CCR5 antagonists . These antagonists are significant in the field of HIV research as they block the CCR5 receptor, which is a critical entry point for the HIV-1 virus into human cells .

Development of Opioid Receptor Antagonists

This compound serves as a reactant in creating opioid receptor antagonists . These antagonists are important for developing treatments for opioid addiction and managing pain without the risk of dependency .

Creation of Growth Hormone Secretagogue Receptor Antagonists

Researchers use 1-Boc-3-Methylpiperazine hydrochloride to develop antagonists for the human growth hormone secretagogue receptor . These are explored for potential treatments of obesity by modulating appetite and metabolism .

Fatty Acid Oxidation Inhibitors

The compound is involved in the synthesis of fatty acid oxidation inhibitors . These inhibitors can play a role in treating metabolic disorders by regulating the body’s use of fatty acids for energy .

Molecularly Imprinted Microspheres (MIMs)

In the field of analytical chemistry, 1-Boc-3-Methylpiperazine hydrochloride is used as a mimic template for the preparation of molecularly imprinted microspheres . MIMs have applications in selective separation and sensing of specific molecules .

Anion-Exchange Stationary Phases

It is also used to prepare difunctional strong anion-exchange stationary phases from a 1,4-diazacyclohexane derivative. These phases are crucial in chromatography for the separation of compounds based on their charge .

Biological Material Research

As a biochemical reagent, 4-N-BOC-2-methylpiperazine hydrochloride is used in life science research as a biological material or organic compound. It’s instrumental in studies related to biochemistry and molecular biology .

Synthesis of Carboxamides and Carboxylates

The compound finds application in the synthesis of various carboxamides and carboxylates . These derivatives are valuable in medicinal chemistry for the development of new pharmaceuticals .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Future Directions

Mechanism of Action

- Piperazine-containing compounds are often used as basic and hydrophilic groups to optimize pharmacokinetic properties or as scaffolds for pharmacophoric groups in interactions with target macromolecules .

- Piperazine derivatives can impact various pathways, including signal transduction, metabolism, and cell signaling .

Target of Action

Biochemical Pathways

Action Environment

properties

IUPAC Name |

tert-butyl 3-methylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNMIMWDYFYCCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647474 |

Source

|

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-Methylpiperazine hydrochloride | |

CAS RN |

313657-42-0 |

Source

|

| Record name | tert-Butyl 3-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)